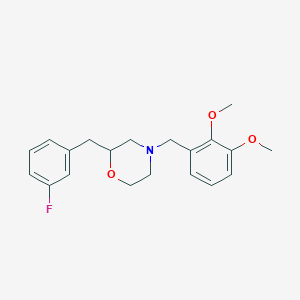
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP belongs to the class of proline-derived amino acids, which have been found to exhibit a range of interesting biological activities.
科学的研究の応用
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been found to have a range of interesting scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to act as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors. These receptors are involved in a variety of important physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This leads to a reduction in the excitability of neurons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide are complex and depend on a number of factors, including the dose, route of administration, and the specific receptors and pathways affected. Some of the most commonly reported effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide include reduced neuronal excitability, altered synaptic plasticity, and changes in gene expression. These effects have been studied extensively in animal models and have been found to have potential therapeutic applications in a range of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide for lab experiments is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of these receptors in various physiological processes and neurological disorders. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dose titration to avoid toxicity.
将来の方向性
There are a number of exciting future directions for research on 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide. One area of interest is in the development of more selective and potent NMDA receptor antagonists, which could have even greater therapeutic potential. Another potential direction is in the study of the effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in a range of neurological disorders. Finally, the development of new delivery methods for 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, such as nanoparticles or liposomes, could improve its efficacy and reduce potential side effects.
合成法
The synthesis of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-chlorobenzoyl chloride with N-(4-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been used successfully to produce high yields of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide with good purity.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLYASYLDNZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)
![2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6120445.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B6120453.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6120454.png)
![ethyl 5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6120455.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6120473.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6120479.png)
![3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)
![1-[3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6120492.png)
![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)
![2-(4-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6120511.png)